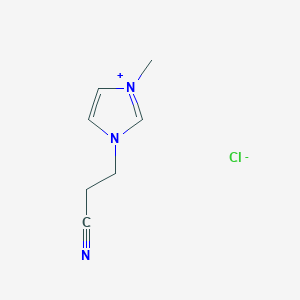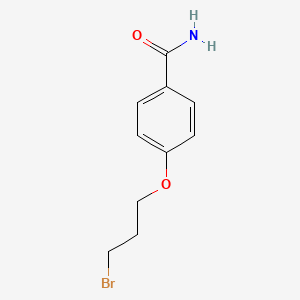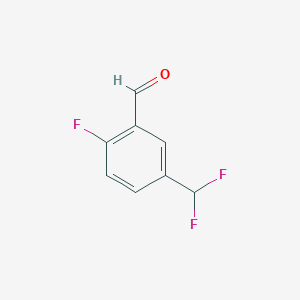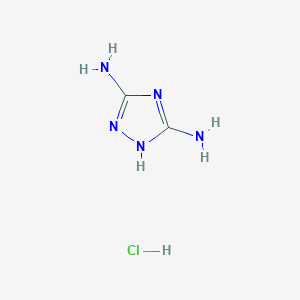![molecular formula C31H30P2 B12835417 (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is a chiral ligand used in various catalytic processes. This compound is known for its unique structure, which includes two diphenylphosphane groups attached to a bicyclo[2.2.1]heptane framework. Its chirality and steric properties make it a valuable component in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornadiene with diphenylphosphane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphane derivatives.
Substitution: The diphenylphosphane groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is used as a ligand in asymmetric catalysis. Its chiral properties enable the synthesis of enantiomerically pure compounds, which are essential in the production of pharmaceuticals and fine chemicals.
Biology
The compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential in drug development. Its chiral nature allows for the design of drugs with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its role in catalysis helps in the efficient synthesis of high-value products.
Wirkmechanismus
The mechanism of action of (1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane involves its interaction with transition metals to form stable complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s chiral properties play a crucial role in determining the reaction outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Bis(diphenylphosphino)ethane: Another chiral ligand used in asymmetric catalysis.
®-BINAP: A widely used chiral ligand with a different structural framework.
(S)-Phos: A chiral ligand with similar applications in catalysis.
Uniqueness
(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is unique due to its bicyclic structure, which provides distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers, leading to high selectivity and efficiency in catalytic processes.
Eigenschaften
Molekularformel |
C31H30P2 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane |
InChI |
InChI=1S/C31H30P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,24-25,30-31H,21-23H2/t24-,25+,30-,31-/m1/s1 |
InChI-Schlüssel |
LBNIIIAVAIZHKJ-RMDVPPNSSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1CC2CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)



![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)



![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
